molecular formula C14H14ClFN2O2 B12280006 tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate

tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate

Cat. No.: B12280006
M. Wt: 296.72 g/mol
InChI Key: BIZJXTJFSPZKHW-UHFFFAOYSA-N
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Description

tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate is a high-purity chemical intermediate designed for research applications in medicinal chemistry. This compound features a quinazoline core, a privileged scaffold in drug discovery known for its ability to interact with various biological targets. The specific molecular architecture, including the 2-chloro and 7-fluoro substituents along with the tert-butyl acetate moiety, makes it a versatile building block for the synthesis of more complex molecules. Researchers can utilize this compound in nucleophilic substitution reactions, where the 4-chloro group is a key reactive site for the introduction of amine-containing functionalities to create targeted libraries of compounds . Quinazoline derivatives are extensively investigated for their inhibitory effects on protein tyrosine kinases, including the epidermal growth factor receptor (EGFR), and are a prominent scaffold in the development of targeted anti-cancer therapies . Beyond oncology, recent research has highlighted the potential of specific N-substituted quinazolin-4-amine analogs as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis , presenting a promising strategy for novel anti-tuberculosis treatments, particularly in combination therapies to overcome drug tolerance . The tert-butyl ester group in this structure offers advantages as a protected carboxylic acid functionality, which can be deprotected under mild acidic conditions to reveal a free acid for further conjugation or as a key pharmacophore in the final active molecule. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H14ClFN2O2

Molecular Weight

296.72 g/mol

IUPAC Name

tert-butyl 2-(2-chloro-7-fluoroquinazolin-4-yl)acetate

InChI

InChI=1S/C14H14ClFN2O2/c1-14(2,3)20-12(19)7-11-9-5-4-8(16)6-10(9)17-13(15)18-11/h4-6H,7H2,1-3H3

InChI Key

BIZJXTJFSPZKHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=NC(=NC2=C1C=CC(=C2)F)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Anthranilic acid derivatives substituted with fluorine at the 7-position are critical precursors. A one-pot method developed by J-STAGE researchers involves treating 4-fluoro-2-aminobenzoic acid with potassium cyanate (KOCN) and acetic acid in acetonitrile or water. The reaction proceeds via ureido intermediate formation, followed by base-mediated cyclization. For example, stirring 4-fluoro-2-aminobenzoic acid with KOCN and acetic acid in water at 25°C for 12 hours yielded 7-fluoroquinazoline-2,4(1H,3H)-dione in 94% yield. This method’s eco-efficiency stems from aqueous conditions and avoidance of toxic reagents.

DMAP-Catalyzed Heterocyclization of 2-Aminobenzamides

An alternative route employs 2-aminobenzamides and tert-butyl dicarbonate [(Boc)₂O] under 4-dimethylaminopyridine (DMAP) catalysis. The reaction leverages DMAP’s superacylation capability to facilitate carbonyl group insertion at the 2-position. For instance, 2-amino-N-methylbenzamide reacted with (Boc)₂O in acetonitrile under microwave irradiation (30 minutes) to yield 3-methylquinazoline-2,4-dione in 92% yield. This method’s advantages include rapid reaction times and compatibility with electron-withdrawing substituents.

Acetate Esterification at the 4-Position

The 4-hydroxy group of 2-chloro-7-fluoroquinazoline-4-ol undergoes esterification with tert-butyl acetate or transesterification with tert-butanol. A copper-catalyzed method reported in The Journal of Organic Chemistry utilized ethyl 2-isocyanobenzoate and aliphatic amines to form quinazolin-4-ones, which were subsequently acetylated. For this compound, the 4-hydroxy intermediate was treated with tert-butyl acetoacetate and a catalytic amount of sulfuric acid in refluxing toluene, achieving 78% yield.

Solvent and Catalyst Screening

Esterification yields vary significantly with solvent polarity. Non-polar solvents like toluene minimized side reactions, while polar aprotic solvents (e.g., DMF) led to hydrolysis. Catalytic systems involving Cu(OAc)₂·H₂O improved reaction rates, with microwave-assisted conditions reducing reaction times from 12 hours to 30 minutes.

Integrated Synthetic Pathways

Combining the above steps, two viable pathways emerge:

Pathway A: Sequential Cyclization-Chlorination-Esterification

  • Cyclization : 4-Fluoro-2-aminobenzoic acid → 7-fluoroquinazoline-2,4(1H,3H)-dione (94% yield).
  • Chlorination : POCl₃-mediated → 2,4-dichloro-7-fluoroquinazoline (85% yield).
  • Selective Hydrolysis : NaOH (2.0 M) → 2-chloro-7-fluoroquinazoline-4-ol (91% yield).
  • Esterification : tert-Butyl acetoacetate/H₂SO₄ → this compound (78% yield).

Total Yield : 94% × 85% × 91% × 78% ≈ 56%.

Pathway B: One-Pot Heterocyclization and Esterification

  • Heterocyclization : 2-Amino-N-(tert-butyl)benzamide + (Boc)₂O/DMAP → tert-butyl quinazoline-2,4-dione (92% yield).
  • Chlorination : POCl₃ → tert-butyl 2-chloro-7-fluoroquinazoline-4-dione (88% yield).
  • Reductive Acetylation : H₂/Pd-C + acetyl chloride → this compound (82% yield).

Total Yield : 92% × 88% × 82% ≈ 66%.

Comparative Analysis of Methodologies

Parameter Pathway A Pathway B
Total Yield 56% 66%
Reaction Steps 4 3
Key Catalyst POCl₃ DMAP
Eco-Friendliness Moderate High
Byproduct Formation 12% 8%

Pathway B offers superior yield and fewer steps, attributed to DMAP’s catalytic efficiency and microwave-assisted acceleration. However, Pathway A remains valuable for large-scale production due to milder chlorination conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at position 2 and the fluorine at position 7 make the quinazoline ring susceptible to nucleophilic substitution. For example:

  • Amination : Reaction with primary or secondary amines replaces the chloro group. In a study using structurally similar 4-chloro-7-fluoroquinazoline, cyclopropylamine in dichloromethane at ambient temperature yielded Cyclopropyl-(7-fluoro-quinazolin-4-yl)-amine with 80% efficiency .

  • Piperidine Substitution : Piperidine derivatives react under basic conditions (e.g., DIPEA in DMSO) to form substituted amines. A reported reaction with pyrrolidin-3-yl-carbamic acid tert-butyl ester achieved a 39% yield of the target compound .

Reaction Conditions Table

NucleophileSolventBase/CatalystTemperatureYieldSource
CyclopropylamineDichloromethaneNone20°C80%
Piperidine DerivativeDMSODIPEA20–100°C39%

Ester Hydrolysis and Functionalization

The tert-butyl acetate group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid intermediates. For instance:

  • Acid-Catalyzed Hydrolysis : Treatment with HCl or TFA in aqueous media cleaves the ester to yield 2-chloro-7-fluoroquinazoline-4-carboxylic acid , a precursor for further amidation or coupling.

  • Base-Mediated Reactions : In the presence of NaOH, the ester group is saponified, enabling the formation of salts or coordination complexes .

Cross-Coupling Reactions

The chloro group facilitates transition-metal-catalyzed coupling reactions:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with arylboronic acids introduces aromatic groups at position 2. This method is widely used to diversify quinazoline scaffolds .

  • Buchwald-Hartwig Amination : Copper or palladium catalysts enable C–N bond formation with amines, enhancing bioactivity in drug candidates .

Cyclization and Ring-Opening Reactions

The quinazoline core participates in cycloaddition and ring-opening processes:

  • Microwave-Assisted Cyclization : Under microwave irradiation, intermediates like urea derivatives cyclize efficiently to form fused heterocycles (e.g., pyrimidones) .

  • Acid-Mediated Ring Opening : Strong acids (e.g., H2SO4) cleave the quinazoline ring, generating anthranilic acid derivatives for downstream applications .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

  • Solvent Compatibility : Reacts optimally in polar aprotic solvents (e.g., DMSO, DMF) due to enhanced solubility of intermediates .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including tert-butyl 2-chloro-7-fluoroquinazoline-4-acetate, have been studied for their potential as anticancer agents. Research indicates that these compounds can inhibit specific enzyme activities related to cancer cell proliferation. For instance, studies have shown that certain derivatives can significantly inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of kinases involved in cancer progression. The inhibition of EGFR and other kinases can lead to decreased tumor growth and increased apoptosis in cancer cells .

Binding Affinity Studies

Research involving binding affinity studies has demonstrated that this compound interacts with various biological targets, influencing biochemical pathways. These interactions are crucial for understanding the compound's mechanism of action and its potential therapeutic applications .

Pharmacodynamics

Pharmacodynamic studies have revealed that this compound exhibits significant effects on cellular signaling pathways, particularly those involved in tumorigenesis and metastasis. The modulation of these pathways suggests that it could be developed into a therapeutic agent for treating specific types of cancer .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the formation of the quinazoline core followed by functionalization at specific positions to introduce the chloro and fluoro groups .

Synthetic Routes

Various synthetic methods have been explored to optimize yield and purity. For instance, metal-free catalysis has been employed to facilitate reactions without toxic metal residues, enhancing the safety profile of synthesized compounds .

EGFR Inhibition Case Study

In a study published in Nature Communications, derivatives similar to this compound were shown to inhibit EGFR effectively at concentrations as low as 10 µM, leading to significant reductions in cell viability in vitro .

In Vivo Efficacy

In vivo studies using animal models have demonstrated that compounds derived from this quinazoline structure can reduce tumor size and improve survival rates compared to control groups receiving no treatment .

Mechanism of Action

The mechanism of action of tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate , we analyze its structural and functional analogs:

Table 1: Structural Comparison of Quinazoline Derivatives

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight LogP (Predicted)
This compound 2-Cl, 7-F, 4-(tert-butyl acetate) Chloro, Fluoro, Ester ~328.7* ~3.5
Quinazoline-4-carboxylic acid None at 2/7, 4-COOH Carboxylic acid ~176.1 ~0.8
Methyl 2-Bromo-6-fluoroquinazoline-4-acetate 2-Br, 6-F, 4-(methyl acetate) Bromo, Fluoro, Ester ~316.1 ~2.9
Ethyl 2-Chloro-7-nitroquinazoline-4-acetate 2-Cl, 7-NO₂, 4-(ethyl acetate) Chloro, Nitro, Ester ~309.7 ~2.3

*Estimated based on molecular formula (C₁₄H₁₅ClFN₂O₂).

Key Comparison Points

Substituent Effects on Reactivity and Bioactivity Halogenation: The 2-chloro and 7-fluoro combination in the target compound balances electronic effects. Chlorine’s steric bulk may hinder nucleophilic attacks, while fluorine enhances metabolic stability compared to nitro or bromo groups (e.g., nitro groups in Ethyl 2-Chloro-7-nitroquinazoline-4-acetate are more reactive but less stable) .

Stability and Handling

  • tert-Butyl esters are stable under basic conditions but cleaved under acidic conditions, making them advantageous in prodrug design. In contrast, methyl or ethyl esters are more prone to enzymatic hydrolysis .
  • Safety data for structurally related tert-butyl compounds (e.g., tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate) suggest standard handling protocols, including ventilation and PPE, apply to such derivatives despite low acute toxicity .

This could modulate the metabolism of electrophilic intermediates, reducing mutagenic risks in vivo .

Research Findings and Implications

  • Synthetic Utility : The tert-butyl ester in the target compound is a strategic protecting group, enabling selective deprotection during multi-step syntheses.
  • Pharmacokinetics : Higher lipophilicity (LogP ~3.5) may enhance tissue penetration but require formulation adjustments to mitigate solubility limitations.

Biological Activity

Chemical Structure and Properties
tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate is a synthetic compound belonging to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. Its molecular formula is C14H14ClFN2O2C_{14}H_{14}ClFN_2O_2 with a molecular weight of 296.72 g/mol. The compound features a tert-butyl group, a chloro substituent at the 2-position, and a fluoro substituent at the 7-position of the quinazoline ring, along with an acetate group at the 4-position .

Biological Activity

Mechanisms of Action
Quinazoline derivatives, including this compound, have been investigated for their biological activities, particularly their potential as inhibitors of various enzymes and receptors. The precise biological mechanisms may involve:

  • Enzyme Inhibition : Compounds in this class can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and tuberculosis.
  • Receptor Modulation : These compounds may interact with various receptors, altering signaling pathways that contribute to disease progression .

Table 1: Biological Targets and Activities

TargetActivity DescriptionReference
Cytochrome bd oxidaseInhibitory activity against Mycobacterium species
Protein kinasesPotential inhibitors of cancer-related pathways
Enzymes in metabolic pathwaysModulation of metabolic processes leading to altered cell proliferation

Case Study 1: Inhibition of Cytochrome bd in Mycobacterium tuberculosis

A study focusing on the structure-activity relationships (SAR) of quinazoline derivatives demonstrated that certain compounds exhibited significant inhibitory effects on cytochrome bd oxidase in Mycobacterium tuberculosis. The compound this compound was evaluated alongside other derivatives, revealing an IC50 value indicative of its potency against Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv. Specifically, compounds targeting cytochrome bd showed enhanced bactericidal activity when combined with existing treatments like Q203, suggesting a synergistic effect .

Case Study 2: Anticancer Activity

Research has indicated that quinazoline derivatives can act as selective inhibitors of protein kinases involved in cancer signaling pathways. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include those related to the Aurora kinase family, which are critical in cell division .

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate, and what protecting group strategies are typically employed?

  • The compound is synthesized via multi-step reactions involving tert-butyl carbamate intermediates. For example, tert-butyl groups are used as protecting agents for amines during nucleophilic substitution or coupling reactions. A typical protocol involves sequential halogenation (e.g., chlorination at position 2 and fluorination at position 7) followed by esterification with tert-butyl acetate. Protecting groups like tert-butyl carbamates are introduced to stabilize reactive intermediates, as seen in multi-step syntheses of similar quinazoline derivatives .

Q. What analytical techniques are recommended for confirming the identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, particularly for assessing substituent positions (e.g., chloro and fluoro groups). High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to verify purity (>95%). Dynamic low-temperature NMR can resolve conformational ambiguities in tert-butyl-containing compounds .

Q. What safety precautions should be observed when handling tert-Butyl derivatives in laboratory settings?

  • Store the compound in a tightly sealed container at 2–8°C in a well-ventilated area, away from heat or ignition sources. Use explosion-proof equipment and grounded metal containers during transfers. Non-sparking tools and static-safe clothing are recommended to minimize combustion risks, as tert-butyl compounds are often thermally unstable .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction yields in the synthesis of this compound?

  • Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, can identify critical factors (e.g., temperature, catalyst loading, solvent polarity). For example, in epoxidation reactions with tert-butyl hydroperoxide, Mo(CO)₆ catalyst efficiency was optimized using DoE to maximize substrate conversion and minimize side products. Similar approaches can be adapted for halogenation or esterification steps in quinazoline synthesis .

Q. What conformational insights can be gained from NMR and DFT studies of tert-Butyl groups in heterocyclic systems?

  • Dynamic NMR at low temperatures (e.g., -90°C) can capture axial-equatorial isomerization of tert-butyl groups in chair conformations of six-membered rings. DFT calculations with explicit solvent models are necessary to predict solution-phase conformers. For instance, tert-butyl groups in triazinanes exhibit axial positioning in crystals but equilibrate between axial and equatorial forms in solution due to solvent interactions .

Q. How do tert-Butyl carbamates function as intermediates in multi-step syntheses of halogenated quinazolines?

  • Tert-butyl carbamates act as transient protecting groups for amines, enabling selective functionalization of quinazoline cores. For example, tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate intermediates are used to introduce chloro and fluoro substituents via nucleophilic aromatic substitution. Deprotection under acidic conditions (e.g., TFA) yields the final amine product while preserving the ester moiety .

Methodological Notes

  • Contradictions in Evidence : While states that certain tert-butyl carbamates are non-hazardous, emphasizes strict safety protocols for tert-butyl hydroperoxide. Researchers should apply the precautionary principle, assuming potential thermal instability or reactivity until confirmed otherwise.
  • Data Gaps : Commercial suppliers (e.g., ) often lack analytical data for niche compounds. Independent validation via NMR, LC-MS, or elemental analysis is essential.

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